1-Ethyl-4-hydrazinylpiperidine dihydrochloride

Beschreibung

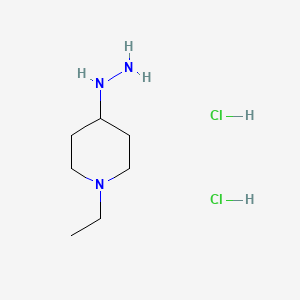

1-Ethyl-4-hydrazinylpiperidine dihydrochloride is a piperidine derivative functionalized with an ethyl group at the 1-position and a hydrazinyl group at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

(1-ethylpiperidin-4-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.2ClH/c1-2-10-5-3-7(9-8)4-6-10;;/h7,9H,2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSJSVXKCUJAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99669-99-5 | |

| Record name | 1-ethyl-4-hydrazinylpiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-hydrazinylpiperidine dihydrochloride involves several steps. One common method includes the reaction of 1-ethylpiperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-Ethyl-4-hydrazinylpiperidine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-hydrazinylpiperidine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-hydrazinylpiperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and processes, making the compound a valuable tool in studying biochemical mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Piperidine derivatives with hydrochloride or dihydrochloride modifications are widely studied for their enhanced solubility and stability. Below is a comparison of key physicochemical parameters:

*Estimated based on structural analogs.

Key Observations :

Key Observations :

- Vanoxerine dihydrochloride exhibits broader anticancer activity due to its triple kinase inhibition, unlike single-target inhibitors like fluspirilene .

Key Observations :

Biologische Aktivität

1-Ethyl-4-hydrazinylpiperidine dihydrochloride (CAS No. 99669-99-5) is a chemical compound characterized by the molecular formula C₇H₁₉Cl₂N₃ and a molecular weight of 216.15 g/mol. This compound features a piperidine ring substituted with an ethyl group and a hydrazinyl moiety, which contributes to its biological activity and reactivity in various chemical reactions.

Chemical Structure

The structural formula of this compound can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 1-ethylpiperidine with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions, followed by crystallization to isolate the product .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can influence cellular pathways and processes, making it a valuable tool in biochemical assays and therapeutic research .

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .

- Antiparasitic Properties : It has been evaluated for its efficacy against Trypanosoma brucei and other parasites, suggesting potential applications in treating diseases like Chagas and African sleeping sickness .

Study on Antitrypanosomal Activity

A study focused on the development of novel antitrypanosomal compounds highlighted the role of hydrazinyl derivatives, including this compound. The research demonstrated that these compounds could inhibit the activity of trypanosomal phosphodiesterases (PDEs), which are crucial for parasite survival . The findings indicated that modifications to the hydrazine group could enhance metabolic stability and potency against T. brucei.

| Compound Name | CAS Number | Key Findings |

|---|---|---|

| This compound | 99669-99-5 | Effective against T. brucei PDEs; potential for drug development |

| NPD-0227 | Not listed | Potent against T. brucei; structural modifications improved efficacy |

Neuroprotective Effects

Another study investigated the neuroprotective properties of hydrazine derivatives. It was found that these compounds could modulate oxidative stress pathways, suggesting their potential use in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Benzyl-4-hydrazinylpiperidine dihydrochloride | 380226-98-2 | Increased steric hindrance; different biological activity profile |

| 1-Methyl-4-hydrazinylpiperidine | Not listed | Modifications in reactivity and biological effects |

Q & A

Q. Advanced

- Chromatographic Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted intermediates.

- Stoichiometric Control: Excess hydrazine (1.5 eq) ensures complete substitution.

- Inert Atmosphere: Reduces oxidation of hydrazine to diazenes.

- Quality Control: LC-MS and elemental analysis validate purity (>98%) .

How is the purity of this compound assessed?

Q. Basic

- HPLC: Retention time comparison with standards (≥95% purity).

- Elemental Analysis: Matches theoretical C, H, N, Cl content (e.g., C: 37.2%, H: 7.5%, N: 17.3%, Cl: 29.4%).

- Melting Point: Sharp melting range (e.g., 210–215°C) indicates homogeneity .

What in silico methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., LSD1, MAO).

- Molecular Dynamics (MD): Simulates stability of ligand-target complexes (NAMD/GROMACS).

- QSAR Modeling: Correlates structural features (hydrazine, piperidine) with activity trends.

Validation via in vitro assays (e.g., IC₅₀ determination) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.